molecular formula C9H6IN B1315282 6-Iodoisoquinoline CAS No. 75476-84-5

6-Iodoisoquinoline

Cat. No. B1315282
CAS RN: 75476-84-5
M. Wt: 255.05 g/mol
InChI Key: LPUNAKZXZRFMCD-UHFFFAOYSA-N
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Description

6-Iodoisoquinoline is a chemical compound with the molecular formula C9H6IN . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of isoquinoline derivatives, including 6-Iodoisoquinoline, has been a topic of interest in organic and medicinal chemistry . Various strategies have been developed for the efficient synthesis of isoquinoline and its derivatives . For instance, a novel 6-endo-dig cyclization for the efficient synthesis of isoquinoline derivatives starting with alkynaldehydes using silver nitrate as a catalyst has been studied .


Molecular Structure Analysis

The molecular structure of 6-Iodoisoquinoline consists of 9 carbon atoms, 6 hydrogen atoms, and 1 iodine atom . The exact mass of the molecule is 254.95450 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Iodoisoquinoline include a molecular weight of 255.05 g/mol, a monoisotopic mass of 254.95450 g/mol, and a complexity of 138 .

Scientific Research Applications

Synthetic Methodologies and Chemical Intermediates

Dirhodium(II)-Catalyzed Bisfunctionalization

The synthesis of 4-Iodoisoquinolin-1(2H)-ones via a Dirhodium(II)-catalyzed reaction under mild conditions showcases the utility of 6-Iodoisoquinoline derivatives as intermediates for developing biologically and medicinally important compounds. This methodology highlights the potential for gram-scale synthesis of key intermediates for CRTH2 antagonists, demonstrating the compound's role in facilitating complex organic syntheses (Fang et al., 2019).

Palladium-Catalyzed Couplings

The efficient preparation of 6-lodoisocoumarin and its aza-analogue from vanillin, followed by their use in palladium-catalyzed coupling reactions, emphasizes the adaptability of 6-Iodoisoquinoline in synthesizing rubromycin type structures. These steps underline the compound's versatility in constructing complex molecular architectures (Brasholz et al., 2005).

Photocatalytic Applications

Photoredox Catalysis

Iodo-Bodipy, a derivative related to the iodoisoquinoline framework, serves as an efficient recyclable photocatalyst for tandem oxidation-[3+2] cycloaddition reactions. This application in preparing pyrrolo[2,1-a]isoquinoline underscores the significance of iodoisoquinoline derivatives in photoredox catalysis, offering pathways to synthesize complex heterocycles (Guo et al., 2013).

Biological and Medicinal Applications

Antimicrobial Activity

Research into quinazolin-4(3H)-one derivatives of 6-Iodoisoquinoline has revealed promising antimicrobial properties. The synthesis and screening of these derivatives for antimicrobial activity demonstrate their potential in addressing microbial resistance, with certain compounds exhibiting excellent broad-spectrum activity (Alafeefy, 2008).

Antifungal Activity

Similarly, novel groups of 6-iodoquinazolin-4(3H)-one derivatives have shown potential antifungal properties, highlighting the compound's versatility in contributing to the development of new antifungal agents. The fungicidal activities of these compounds against various strains signify the role of 6-Iodoisoquinoline derivatives in expanding the arsenal against fungal infections (El-Hashash et al., 2015).

properties

IUPAC Name

6-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUNAKZXZRFMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506651
Record name 6-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodoisoquinoline

CAS RN

75476-84-5
Record name 6-Iodoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75476-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Heat a mixture of 6-bromoisoquinoline (Aldrich; 0.320 g, 1.54 mmol), copper (I) iodide (0.155 g, 0.815 mmol), and potassium iodide (1.27 g, 7.96 mmol) in N,N-dimethylformamide (5.0 mL) to 130° C. at 3 h under microwave irradiation. Pour the cooled reaction mixture into 4:1 dichloromethane/diethyl ether (100 mL) and filter. Wash the filtrate with 5% aqueous sodium bisulfite solution (2×50 mL). Dry the organic layer over sodium chloride, decant the organic layer, and remove the solvents under reduced pressure. Dry the residue under vacuum for 18 h to give 0.4 g (100%) of the title compound as a dark red-brown solid. This material is carried on directly to the next step without further purification. MS (electrospray, m/z) 256.1 (M+1).
Quantity
0.32 g
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reactant
Reaction Step One
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1.27 g
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5 mL
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0.155 g
Type
catalyst
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Name
dichloromethane diethyl ether
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Mukherjee, C Liang, KK Patel, PQ Lam, R Mondal - Synapse, 2021 - Wiley Online Library
… Azaindole 10 was reacted with 3-chloro-6-iodoisoquinoline 11 in dimethylformamide (DMF) in the presence of potassium tert-butoxide for 24 hr at 120C to provide IPPI, 9. Similarly, …
Number of citations: 11 onlinelibrary.wiley.com
RB Miller, JM Frincke - The Journal of Organic Chemistry, 1980 - ACS Publications
… 6-Iodoisoquinoline. By use of thegeneral procedure for conversion of indenes to isoquinolines, method A, with methylene chloride (5 mL) as a cosolvent, 0.099g (0.41 mmol) of 6-…
Number of citations: 72 pubs.acs.org
J Kankanala, C Marchand, M Abdelmalak… - Journal of medicinal …, 2016 - ACS Publications
Tyrosyl DNA phosphodiesterase II (TDP2) is a recently discovered enzyme that specifically repairs DNA damages induced by topoisomerase II (Top2) poisons and causes resistance to …
Number of citations: 57 pubs.acs.org
HR Tsou, X Liu, G Birnberg, J Kaplan… - Journal of medicinal …, 2009 - ACS Publications
The series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives reported here represents a …
Number of citations: 95 pubs.acs.org
HR Tsou, M Otteng, T Tran, MB Floyd Jr… - Journal of medicinal …, 2008 - ACS Publications
The cyclin-dependent kinases (CDKs), as complexes with their respective partners, the cyclins, are critical regulators of cell cycle progression. Because aberrant regulations of CDK4/…
Number of citations: 90 pubs.acs.org

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